8-bromo-8H-3,1-benzoxazine-2,4-dione
Description
8-Bromo-8H-3,1-benzoxazine-2,4-dione is a heterocyclic compound characterized by a benzoxazine core fused with a dione moiety and substituted with a bromine atom at the 8-position. Structurally, it belongs to the isatoic anhydride family, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and fluorescent labels . The bromine substituent imparts electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
Properties
Molecular Formula |
C8H4BrNO3 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
8-bromo-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H |
InChI Key |
UJLXYEKXZQVAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC(=O)OC(=O)C2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-8H-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 8-bromo-8H-3,1-benzoxazine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-bromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products are the substituted benzoxazine derivatives.
Hydrolysis: The major products are the corresponding carboxylic acids and amines.
Scientific Research Applications
8-bromo-8H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-bromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Bromine (electron-withdrawing) at C8 increases electrophilicity compared to methyl (electron-donating) or methoxy groups, favoring nucleophilic attack .
- Steric Considerations : Bulkier substituents (e.g., methanesulfonyl) may hinder ring-opening reactions critical for forming bioactive derivatives .
- Biological Relevance : Methyl or halogen substituents enhance metabolic stability, making these derivatives suitable for drug development .
Functional Analogues: Quinazoline- and Thiazolidine-diones
Quinazoline-2,4-diones (e.g., Pelanserine)
Thiazolidine-2,4-diones (e.g., Rosiglitazone)
- Structure : Sulfur-containing five-membered ring vs. oxygen in benzoxazine.
- Activity : PPAR-γ agonists for diabetes management; C5 modifications reduce toxicity while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
